2-Bromoethyl octanoate

Description

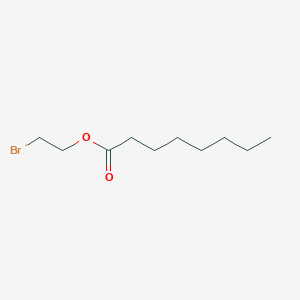

2-Bromoethyl octanoate (CAS 5445-29-4) is an ester derivative of octanoic acid, with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.161 g/mol . Its structure features a bromine atom at the β-position (second carbon) of the ethyl chain, adjacent to the ester functional group. This bromination significantly alters its chemical reactivity compared to non-halogenated esters, making it a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions. Its applications span pharmaceuticals, polymer chemistry, and specialty chemical synthesis, though its industrial use is less prevalent than non-brominated analogs due to stability and handling considerations .

Properties

CAS No. |

5457-89-6 |

|---|---|

Molecular Formula |

C10H19BrO2 |

Molecular Weight |

251.16 g/mol |

IUPAC Name |

2-bromoethyl octanoate |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-10(12)13-9-8-11/h2-9H2,1H3 |

InChI Key |

OKYMLPQEWYUPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidic Hydrolysis

Under acidic conditions (H⁺/H₂O), 2-bromoethyl octanoate undergoes ester hydrolysis to yield octanoic acid and 2-bromoethanol . The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Reaction:

Basic Hydrolysis

In alkaline media (e.g., NaOH), saponification occurs, producing sodium octanoate and 2-bromoethanol . The base deprotonates water, enhancing nucleophilicity for ester cleavage.

Reaction:

Table 1: Hydrolysis Conditions and Products

| Conditions | Reactants | Primary Products | Byproducts |

|---|---|---|---|

| Acidic (H⁺) | H₂O | Octanoic acid, 2-Bromoethanol | None |

| Basic (NaOH) | NaOH | Sodium octanoate, 2-Bromoethanol | None |

Nucleophilic Substitution Reactions

The bromoethyl group acts as an electrophilic site for SN₂ reactions, enabling alkylation of nucleophiles like amines, thiols, and alkoxides.

With Amines

Reaction with ammonia or primary amines yields 2-aminoethyl octanoate derivatives.

Example:

With Thiols

Thiols (e.g., R-SH) displace bromide to form 2-(alkylthio)ethyl octanoate .

Example:

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product Class | Efficiency |

|---|---|---|---|

| NH₃ | 50–80°C, EtOH | 2-Aminoethyl octanoate | High |

| R-SH | RT, DMF | 2-(Alkylthio)ethyl octanoate | Moderate |

Mechanistic Insights

The reactivity of this compound is governed by:

-

Ester Hydrolysis : Acid-/base-catalyzed cleavage of the ester bond.

-

SN₂ Pathway : Backside attack by nucleophiles at the brominated carbon, leading to inversion of configuration.

Figure 1: SN₂ Mechanism

-

Nucleophile (Nu⁻) approaches the electrophilic C-Br carbon.

-

Transition state with pentacoordinate carbon.

-

Departure of Br⁻, forming the substitution product.

Comparative Reactivity in Related Bromoalkyl Esters

While this compound undergoes hydrolysis and substitution, structural analogs like 8-bromoethyl octanoate (patented in ) show similar reactivity patterns:

Table 3: Reactivity Comparison

| Compound | Hydrolysis Rate (Relative) | Preferred Nucleophiles |

|---|---|---|

| This compound | 1.0 | Amines, Thiols |

| 8-Bromoethyl octanoate | 0.8 | Alcohols, Carboxylates |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, 2-bromoethyl octanoate is compared to structurally or functionally related esters, focusing on molecular properties, reactivity, and applications.

2.1. Ethyl Octanoate (Non-Brominated Analog)

- Structure: Ethyl ester of octanoic acid (C₁₀H₂₀O₂; MW 172.26 g/mol).

- Key Differences: Volatility and Aroma: Ethyl octanoate is a volatile compound with a sour apple aroma, widely used in food and cosmetics for flavoring . In contrast, bromination in this compound increases molecular weight and reduces volatility, rendering it unsuitable for aroma applications. Reactivity: Ethyl octanoate undergoes hydrolysis or esterification under acidic/basic conditions. The bromine in this compound enables nucleophilic substitution (e.g., SN2 reactions), making it valuable for synthesizing alkylated intermediates . Industrial Use: Ethyl octanoate is mass-produced by yeast fermentation (e.g., in wines and breads) , while this compound is primarily a synthetic intermediate.

2.2. Ethyl 2-(4-Bromophenyl)-2-Oxoacetate

- Structure : Bromine is on a phenyl ring (C₁₀H₉BrO₃; MW 257.08 g/mol) .

- Key Differences: Electronic Effects: The bromophenyl group introduces strong electron-withdrawing effects, altering reactivity toward electrophilic substitution. Applications: Ethyl 2-(4-bromophenyl)-2-oxoacetate is used in pharmaceuticals (e.g., antineoplastic agents) , whereas this compound is more common in polymer and organic synthesis .

2.3. Poly(BAMO-Carboxylate) Copolymers with Octanoate Substituents

- Structure: Polymers with octanoate side chains .

- Key Differences: Functionality: Octanoate groups in polymers improve flexibility and solubility . Synthesis: this compound may serve as a monomer for introducing bromine into polymers, unlike non-brominated octanoate esters used in copolymer synthesis.

2.4. 2-Bromoethyl Arenesulphonates

- Structure : Bromine on ethyl chain adjacent to a sulfonate group (e.g., 2-bromoethyl p-nitrobenzenesulphonate) .

- Key Differences: Reactivity: Both compounds undergo solvolysis with bromine migration, but this compound’s ester group is less polar than sulfonates, affecting reaction rates and stability. For example, 2-bromoethyl arenesulphonates show 40–50% bromine migration during acetolysis, whereas analogous behavior in this compound remains unstudied . Applications: Sulphonates are used in mechanistic studies, while this compound is more suited for synthetic alkylation.

Data Table: Comparative Properties

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₉BrO₂ | 251.161 | Bromoethyl ester | Organic synthesis, alkylation | SN2 reactions, solvolysis |

| Ethyl octanoate | C₁₀H₂₀O₂ | 172.26 | Ester | Food flavoring, cosmetics | Hydrolysis, esterification |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | Bromophenyl, keto-ester | Pharmaceuticals | Electrophilic substitution |

| Poly(BAMO-octanoate) | Polymer | Variable | Octanoate side chains | Energetic materials, elastomers | Copolymerization |

Research Findings and Stability Considerations

- Solvolysis and Bromine Migration: this compound may undergo 1,2-bromine migration during reactions, similar to 2-bromoethyl arenesulphonates (40–50% migration observed in sulfonates) . This could limit its utility in precise syntheses without stabilizing conditions.

- Thermal Stability: Brominated esters generally exhibit lower thermal stability than non-brominated analogs. For example, ethyl octanoate is stable during food processing , while this compound likely requires low-temperature storage.

- Synthetic Utility: The bromine atom enhances reactivity in cross-coupling reactions, offering advantages over non-halogenated esters in pharmaceutical intermediates (e.g., evofosfamide derivatives ).

Q & A

Q. How can environmental persistence studies for bromoethyl octanoate derivatives be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.